

Application of TuNa-AI in Developing Nanomedicines

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Compound of Interest

Compound Name: Tuna AI

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Introduction

The development of effective nanomedicines is a complex process that requires the careful optimization of both the material composition and the precise ratios of active and inactive components.[1] Traditional methods often rely on extensive, time-consuming, and low-throughput manual experimentation.[1] TuNa-AI (Tunable Nanoparticle platform guided by Artificial Intelligence) represents a significant advancement in nanomedicine development by integrating automated robotic experimentation with a bespoke hybrid kernel machine learning framework.[1][2] Developed by researchers at Duke University, this platform systematically explores a vast formulation space to accelerate the design of nanoparticles with improved drug delivery capabilities.[2][3]

TuNa-AI's core innovation lies in its ability to simultaneously optimize material selection and component ratios, a critical challenge that previous AI platforms could not address concurrently.[4][5] The platform has demonstrated its capabilities in several case studies, including the successful formulation of difficult-to-encapsulate drugs and the optimization of existing nanoformulations for enhanced safety and efficacy.[2][4] By leveraging a data-driven approach, TuNa-AI significantly increases the success rate of nanoparticle formation and enables the development of safer, more effective nanomedicines.[1][3]

Key Applications

- **Accelerated Discovery of Novel Nanoformulations:** TuNa-AI's high-throughput screening capabilities, driven by an automated liquid handling platform, allow for the rapid generation and evaluation of a large library of nanoparticle formulations.[1][6] This systematic approach led to the creation of a dataset comprising 1275 distinct formulations, which in turn improved the rate of successful nanoparticle formation by 42.9%.[2][5]
- **Encapsulation of Challenging Therapeutics:** The platform has been successfully used to formulate nanoparticles that can effectively encapsulate "difficult-to-encapsulate" drugs.[7] A notable example is the formulation of venetoclax, a chemotherapy drug for leukemia, which resulted in nanoparticles with improved solubility and enhanced efficacy in halting the growth of leukemia cells in vitro.[2][4]
- **Optimization of Existing Nanomedicines:** TuNa-AI can refine existing nanoformulations to improve their safety and performance. In a case study with the chemotherapy drug trametinib, the platform identified a formulation that reduced the use of a potentially carcinogenic excipient by 75% while preserving the drug's in vitro efficacy and in vivo pharmacokinetics.[2][5] This optimization also led to an increase in drug loading from 77.2% to 83.4%.[7]
- **Personalized Medicine Development:** The framework of TuNa-AI holds the potential for future applications in personalized medicine, where drug delivery systems could be custom-tuned to a patient's specific disease profile and chemistry.[1]

Data Summary

The following table summarizes the key quantitative outcomes achieved using the TuNa-AI platform as reported in the literature.

Metric	Result	Case Study	Reference
Improvement in Nanoparticle Discovery	42.9% increase in successful nanoparticle formation	General Platform	[2] [5]
Excipient Reduction	75% reduction in a potentially carcinogenic excipient	Trametinib	[2] [5] [6]
Drug Loading Improvement	Increased from 77.2% to 83.4%	Trametinib	[7]
Dataset Size for Model Training	1275 distinct formulations	General Platform	[1] [2] [6]

Experimental Protocols

The following are representative protocols for the key experiments involved in the TuNa-AI workflow. These are generalized methodologies based on the available literature. For specific parameters and reagents, consulting the primary publication "TuNa-AI: A Hybrid Kernel Machine To Design Tunable Nanomedicines for Drug Delivery" in ACS Nano is recommended.

Protocol 1: Automated High-Throughput Nanoparticle Synthesis

This protocol describes the general workflow for generating a library of nanoparticle formulations using an automated liquid handling platform.

Objective: To systematically synthesize a large and diverse library of drug-excipient nanoparticles with varying compositions and molar ratios.

Materials and Equipment:

- Automated liquid handling robot (e.g., Opentrons Flex)
- 96-well plates

- Selected drug molecules and excipients
- Organic solvents (e.g., DMSO)
- Aqueous anti-solvent (e.g., water or buffer)
- Dynamic Light Scattering (DLS) instrument for size measurement

Methodology:

- **Stock Solution Preparation:** Prepare stock solutions of the selected drugs and excipients in a suitable organic solvent (e.g., DMSO) at known concentrations.
- **Robot Programming:** Program the automated liquid handling robot to dispense varying volumes of the drug and excipient stock solutions into the wells of a 96-well plate according to a predefined experimental design. This design should cover a range of drug-to-excipient molar ratios.
- **Nanoprecipitation:** Program the robot to rapidly inject a specific volume of aqueous anti-solvent into each well containing the drug-excipient mixture. This rapid mixing induces the self-assembly of nanoparticles.
- **Incubation:** Allow the nanoparticle suspensions to equilibrate for a defined period at a controlled temperature.
- **High-Throughput Screening:** Use a plate-based Dynamic Light Scattering (DLS) instrument to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in each well. Successful nanoparticle formation is typically defined by specific size and PDI criteria (e.g., size < 300 nm, PDI < 0.3).
- **Data Collection:** The DLS results for all 1275 formulations are collected and used as the training dataset for the TuNa-AI machine learning model.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines the methodology for assessing the efficacy of the TuNa-AI-optimized nanoparticles against cancer cell lines.

Objective: To determine the cytotoxic effects of the nanoformulations on cancer cells and compare them to the free drug.

Materials and Equipment:

- Cancer cell lines (e.g., Kasumi-1 for venetoclax, HepG2 for trametinib)
- Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
- 96-well cell culture plates
- MTT or similar cell viability assay reagent
- Plate reader (spectrophotometer)
- Incubator (37°C, 5% CO₂)

Methodology:

- Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere and grow for 24 hours.
- Treatment: Prepare serial dilutions of the TuNa-AI-optimized nanoparticles, the standard nanoparticle formulation, and the free drug in cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.
- Incubation: Incubate the treated cells for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
- Cell Viability Assessment:
 - Add MTT reagent to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
 - Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the results as a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value for each formulation.

Protocol 3: In Vivo Pharmacokinetic Study

This protocol provides a general outline for evaluating the pharmacokinetic profile of the TuNa-AI-optimized nanoparticles in a mouse model.

Objective: To compare the in vivo pharmacokinetics of the TuNa-AI-optimized nanoformulation with the standard formulation.

Materials and Equipment:

- Laboratory mice (e.g., BALB/c or similar strain)
- TuNa-AI-optimized and standard nanoformulations of the drug (e.g., trametinib)
- Syringes and needles for intravenous injection
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Centrifuge
- Analytical instrument for drug quantification in plasma (e.g., LC-MS/MS)

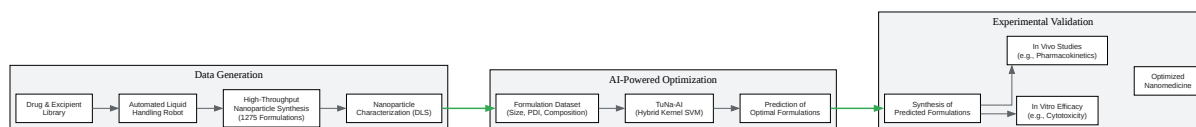
Methodology:

- Animal Acclimation: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
- Dosing: Administer a single intravenous (IV) dose of the TuNa-AI-optimized or standard nanoformulation to the mice via the tail vein. The dose should be based on previous toxicity studies.

- **Blood Sampling:** Collect blood samples from the mice at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) post-injection.
- **Plasma Preparation:** Process the collected blood samples by centrifugation to separate the plasma. Store the plasma samples at -80°C until analysis.
- **Drug Quantification:** Quantify the concentration of the drug in the plasma samples using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Pharmacokinetic Analysis:** Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
 - Area under the curve (AUC)
 - Maximum concentration (C_{max})
 - Half-life ($t_{1/2}$)
 - Clearance (CL)
 - Volume of distribution (V_d)
- **Comparison:** Compare the pharmacokinetic profiles of the TuNa-AI-optimized and standard formulations to determine if the optimization has altered the drug's behavior in vivo.

Visualizations

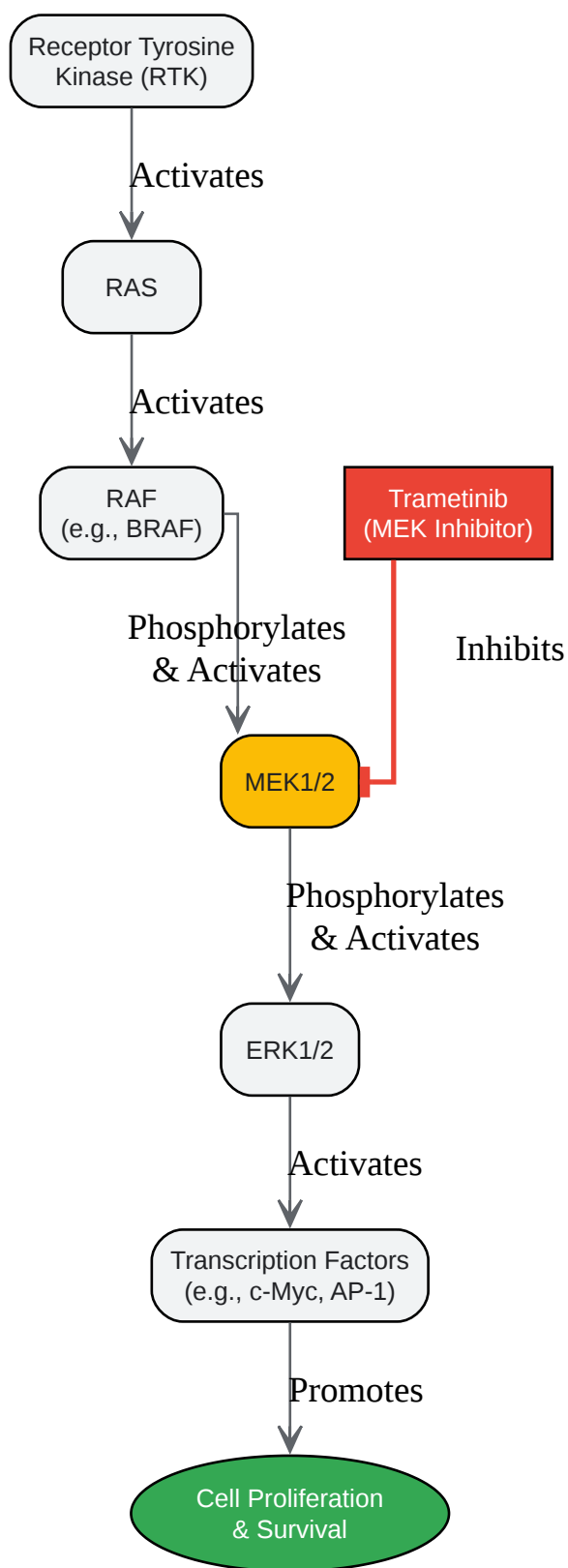
TuNa-AI Workflow



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TuNa-AI platform workflow from data generation to experimental validation.

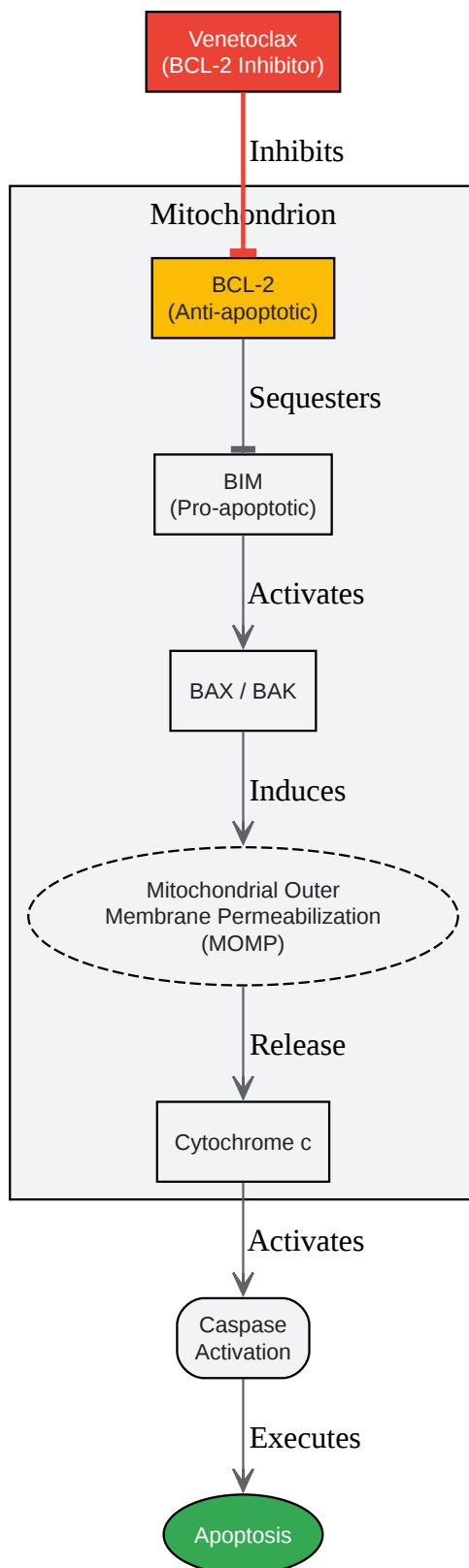
Signaling Pathway: Trametinib (MEK Inhibitor)



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Trametinib inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.

Signaling Pathway: Venetoclax (BCL-2 Inhibitor)



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Venetoclax inhibits BCL-2, leading to apoptosis via the mitochondrial pathway.

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